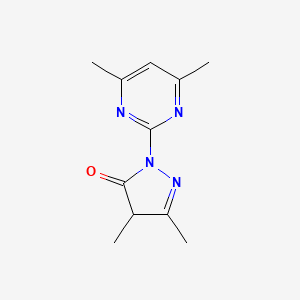
N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Overview
Description
N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as CMTM-15, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CMTM-15 has been shown to have a high affinity for the PD-L1 protein, which is known to play a crucial role in the immune system's ability to recognize and attack cancer cells.
Mechanism of Action
CMTM-15 works by binding to the PD-L1 protein, preventing it from interacting with its receptor, PD-1. This interaction is crucial for cancer cells to evade the immune system's natural defenses. By inhibiting this interaction, CMTM-15 enhances the immune system's ability to recognize and attack cancer cells.
Biochemical and Physiological Effects
CMTM-15 has been shown to have a high affinity for the PD-L1 protein, with an IC50 value of 0.9 μM. This high affinity allows CMTM-15 to effectively inhibit the interaction between PD-L1 and PD-1, enhancing the immune system's ability to recognize and attack cancer cells. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMTM-15 is its high affinity for the PD-L1 protein, which allows for effective inhibition of the PD-L1/PD-1 interaction. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment. However, one limitation of CMTM-15 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the development of CMTM-15 as a cancer treatment. One potential direction is the development of more potent analogs of CMTM-15 that have even higher affinity for the PD-L1 protein. Another potential direction is the development of combination therapies that include CMTM-15 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further studies are needed to evaluate the safety and efficacy of CMTM-15 in vivo, which could pave the way for clinical trials in humans.
Scientific Research Applications
CMTM-15 has been extensively studied for its potential therapeutic applications in cancer treatment. The PD-L1 protein is known to be overexpressed in many types of cancer, allowing cancer cells to evade the immune system's natural defenses. CMTM-15 has been shown to inhibit the interaction between PD-L1 and its receptor, PD-1, thereby enhancing the immune system's ability to recognize and attack cancer cells.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-10(9(14)6-8)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZJOZVEPASACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B4411840.png)
![3-[4-phenyl-1-(3-pyridin-3-ylpropyl)-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4411847.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4411860.png)
![3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4411868.png)
![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4411871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B4411879.png)
![2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411902.png)
![4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B4411906.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4411913.png)
![2-(2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411916.png)


